![molecular formula C17H16N4O5 B12455850 4-{2-[(2-nitrophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide](/img/structure/B12455850.png)
4-{2-[(2-nitrophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[N’-(2-Nitrobenzoyl)hydrazinecarbonyl]-N-phenylpropanamide is a complex organic compound that belongs to the class of diacylhydrazine derivatives. These compounds are known for their diverse biological activities, including insecticidal, antiviral, and anticancer properties . The structure of this compound includes a nitrobenzoyl group, a hydrazinecarbonyl linkage, and a phenylpropanamide moiety, which contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[N’-(2-nitrobenzoyl)hydrazinecarbonyl]-N-phenylpropanamide typically involves the reaction of 2-nitrobenzoyl chloride with hydrazine to form the intermediate 2-nitrobenzoyl hydrazine. This intermediate is then reacted with N-phenylpropanamide under controlled conditions to yield the final product . The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-[N’-(2-Nitrobenzoyl)hydrazinecarbonyl]-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinecarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted hydrazinecarbonyl derivatives.
Aplicaciones Científicas De Investigación
3-[N’-(2-Nitrobenzoyl)hydrazinecarbonyl]-N-phenylpropanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential insecticidal and antiviral activities.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new pesticides and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-[N’-(2-nitrobenzoyl)hydrazinecarbonyl]-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydrazinecarbonyl linkage allows the compound to form stable complexes with metal ions, which can enhance its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Tebufenozide: Another diacylhydrazine derivative with insecticidal properties.
Halofenozide: Known for its use as an insect growth regulator.
Methoxyfenozide: Exhibits high selectivity towards lepidopteran pests.
Uniqueness
3-[N’-(2-Nitrobenzoyl)hydrazinecarbonyl]-N-phenylpropanamide is unique due to its specific structural features, such as the nitrobenzoyl group and the phenylpropanamide moiety, which contribute to its diverse biological activities. Its ability to undergo various chemical reactions and form stable complexes with metal ions further distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C17H16N4O5 |
|---|---|
Peso molecular |
356.33 g/mol |
Nombre IUPAC |
4-[2-(2-nitrobenzoyl)hydrazinyl]-4-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C17H16N4O5/c22-15(18-12-6-2-1-3-7-12)10-11-16(23)19-20-17(24)13-8-4-5-9-14(13)21(25)26/h1-9H,10-11H2,(H,18,22)(H,19,23)(H,20,24) |
Clave InChI |
FAQZNCKGBPZXEW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)CCC(=O)NNC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


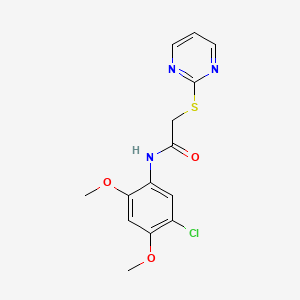
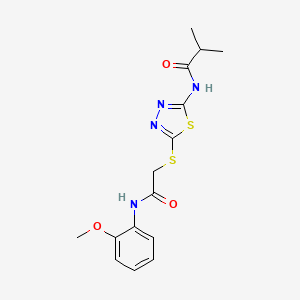
![2-{[3-Cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-{[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B12455789.png)
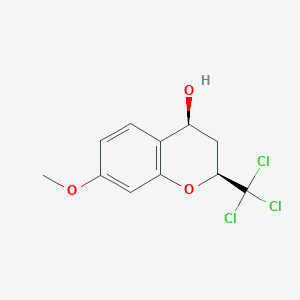
![ethyl 6-(2-methylbutan-2-yl)-2-({[(2-oxo-2H-chromen-3-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12455800.png)
![1-{4-[(4-Methyl-1,2,4-triazol-3-YL)sulfanyl]-3-nitrophenyl}ethanone](/img/structure/B12455805.png)
![3-{[(E)-(2,4,6-trimethylphenyl)methylidene]amino}benzamide](/img/structure/B12455810.png)
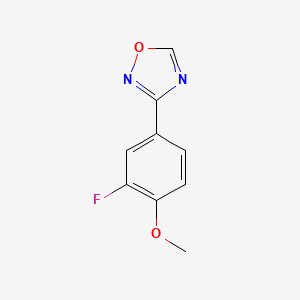

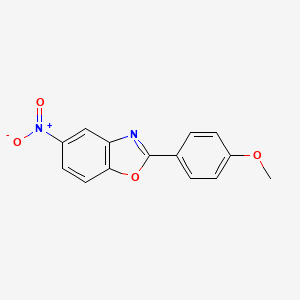
![5-Bromo-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B12455836.png)

![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B12455862.png)
![N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]naphthalen-1-amine](/img/structure/B12455864.png)
